molecular formula C21H19N3O3S B15119408 5-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

5-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B15119408
M. Wt: 393.5 g/mol
InChI Key: LGLGHIFLAMBSRF-UHFFFAOYSA-N
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Description

5-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a benzothiazole moiety, an ethoxy group, and a pyrrole ring

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety, using reagents like halides or amines.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures

Mechanism of Action

The mechanism of action of 5-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and pyrrole-based molecules. Compared to these, 5-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Some similar compounds are:

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

2-(4-ethoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C21H19N3O3S/c1-2-27-16-9-6-10-17-18(16)22-21(28-17)23-11-14-15(12-23)20(26)24(19(14)25)13-7-4-3-5-8-13/h3-10,14-15H,2,11-12H2,1H3

InChI Key

LGLGHIFLAMBSRF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CC4C(C3)C(=O)N(C4=O)C5=CC=CC=C5

Origin of Product

United States

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